Tauroursodeoxycholic acid

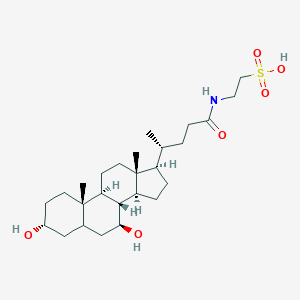

Structure

2D Structure

3D Structure

Propiedades

Key on ui mechanism of action |

About 90% of gallstones are formed by cholesterol, which may be caused by altered gut microbiota from a high-fat diet and other factors. The gut microbiota regulates bile acid metabolism; thus, altered composition in gut microbiota may significantly change the bile acid pool and alter cholesterol secretion. While the exact mechanism of action of tauroursodeoxycholic acid in reducing and preventing gallstone formation is unclear, tauroursodeoxycholic acid may achieve this effect in a number of ways. A recent mouse study suggests that tauroursodeoxycholic acid inhibits intestinal cholesterol absorption and lowers liver cholesterol levels by upregulating the bile acid excretion from the liver to the gallbladder. Tauroursodeoxycholic acid lowers the bile cholesterol saturation in the gallbladder, thereby increasing the solubility of cholesterol in bile. It can also maintain a specific gut microbiota composition to promote the synthesis of bile acids and reduce liver inflammation caused by the lipopolysaccharide in the blood. Ultimately, tauroursodeoxycholic acid enhances the synthesis of bile acids in the liver and reduces cholesterol in the serum and liver. Tauroursodeoxycholic acid inhibits cell apoptosis by disrupting the mitochondrial pathway of cell death. It works by inhibiting oxygen-radical production, ameliorating endoplasmic reticulum (ER) stress, and stabilizing the unfolded protein response. Other anti-apoptotic processes mediated by tauroursodeoxycholic acid include cytochrome c release, caspase activation, DNA and nuclear fragmentation, and inhibition of p53 transactivation. It is believed that tauroursodeoxycholic acid works on multiple cellular targets to inhibit apoptosis and upregulate survival pathways. |

|---|---|

Número CAS |

14605-22-2 |

Fórmula molecular |

C26H45NO6S |

Peso molecular |

499.7 g/mol |

Nombre IUPAC |

2-[[(4R)-4-[(3R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |

Clave InChI |

BHTRKEVKTKCXOH-VSHSPWMTSA-N |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

SMILES isomérico |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C |

SMILES canónico |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Otros números CAS |

14605-22-2 |

Descripción física |

Solid |

Sinónimos |

tauroursodeoxycholate tauroursodeoxycholic acid tauroursodeoxycholic acid, (3alpha,5alpha,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,5beta,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,7alpha)-isomer TUDCA |

Origen del producto |

United States |

Descripción

Historical Context and Emerging Research Trajectories

The origins of TUDCA's use trace back to traditional Chinese medicine, where bear bile, a rich natural source of TUDCA, was utilized for its perceived therapeutic benefits. nih.govmdpi.comunicamp.br Modern scientific inquiry began by investigating its established role in liver health, particularly its efficacy in mitigating cholestatic liver diseases. mdpi.comnih.gov This initial focus was centered on its ability to protect hepatocytes (liver cells) from the toxicity of more hydrophobic bile acids. mdpi.comnih.gov

From this hepatoprotective foundation, the scope of TUDCA research has expanded dramatically. Scientists are now exploring its potential across a diverse range of conditions characterized by cellular stress and apoptosis (programmed cell death). These emerging research trajectories are largely focused on protein-misfolding diseases and conditions involving significant cellular stress. nih.govresearchgate.net

Prominent areas of current investigation include:

Neurodegenerative Diseases: A substantial body of preclinical research is investigating TUDCA's neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.govresearchgate.netexamine.com Studies suggest it can inhibit apoptosis, reduce oxidative stress, and act as a chemical chaperone to alleviate protein aggregation associated with these conditions. nih.govresearchgate.net

Metabolic Disorders: Research in models of diabetes has shown that TUDCA can reduce endoplasmic reticulum stress linked to elevated glucose levels. nih.gov Studies have also noted its potential to improve insulin (B600854) sensitivity. alzdiscovery.org

Retinal Diseases: TUDCA has demonstrated protective effects in various experimental models of retinal degeneration, including retinitis pigmentosa and diabetic retinopathy. molvis.orgfrontiersin.orgj-morphology.com The research indicates it helps delay the degeneration and apoptosis of retinal neurons. j-morphology.comnih.gov

This expansion from its historical use to modern, mechanism-based research highlights a scientific trajectory aimed at leveraging TUDCA's fundamental protective actions against a variety of cellular pathologies.

Table 1: Emerging Research Trajectories of TUDCA in Preclinical Models

| Research Area | Investigated Disease Model(s) | Key Research Finding(s) | Citation(s) |

|---|---|---|---|

| Neurodegeneration | Alzheimer's Disease, Parkinson's Disease, Huntington's Disease | Attenuation of amyloid-β deposition, reduction of huntingtin protein inclusions, and prevention of dopaminergic neuron loss. | nih.govunicamp.brnih.gov |

| Metabolic Disease | Diabetes, Obesity | Improvement in insulin sensitivity in liver and muscle tissue; reduction of endoplasmic reticulum stress in pancreatic β-cells. | nih.govalzdiscovery.orgmedrxiv.org |

| Retinal Disorders | Retinitis Pigmentosa, Diabetic Retinopathy, Retinal Detachment | Inhibition of photoreceptor cell death, reduction of inflammation, and preservation of retinal structure and function. | molvis.orgfrontiersin.orgj-morphology.com |

Overview of Pleiotropic Cytoprotective Mechanisms

TUDCA exhibits pleiotropic effects, meaning it influences multiple molecular pathways to exert its cell-protective functions. Its primary mechanisms revolve around mitigating cellular stress and inhibiting apoptotic pathways. This is largely attributed to its roles as a chemical chaperone and a signaling molecule that modulates key components of cell survival and death machinery. mdpi.comnih.gov

The principal cytoprotective mechanisms identified in academic research include:

Attenuation of Endoplasmic Reticulum (ER) Stress: The ER is crucial for proper protein folding. When misfolded proteins accumulate, a state known as ER stress occurs, triggering the Unfolded Protein Response (UPR). oncotarget.comphysiology.org If the stress is prolonged or severe, the UPR can initiate apoptosis. oncotarget.com TUDCA functions as a chemical chaperone, helping to stabilize protein conformation, improve the ER's folding capacity, and thereby alleviate the UPR. mdpi.comnih.govmolbiolcell.org Research shows TUDCA can reduce the activation of key UPR sensors like PERK and IRE1α and downstream effectors such as CHOP, which is a pro-apoptotic transcription factor. oncotarget.comphysiology.org

Mitochondrial Protection: Mitochondria are central to the intrinsic apoptotic pathway. TUDCA has been shown to directly interact with and stabilize mitochondrial membranes, making them more resilient to stress signals. alzdiscovery.orgmdpi.com It inhibits the translocation of pro-apoptotic proteins like Bax from the cytosol to the mitochondria, a critical step in initiating apoptosis. nih.gov By preventing mitochondrial membrane permeabilization, TUDCA blocks the release of cytochrome c, a key activator of the caspase cascade that executes cell death. unicamp.brnih.gov

Inhibition of Apoptosis: TUDCA directly interferes with the apoptotic cascade. It has been shown to reduce the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). nih.govoncotarget.comrug.nl Furthermore, TUDCA can modulate the expression and activity of the Bcl-2 family of proteins, which are critical regulators of apoptosis, promoting the function of anti-apoptotic members. alzdiscovery.orgnih.gov

Table 2: Key Molecular Targets in TUDCA's Cytoprotective Pathways

| Cellular Pathway | Key Molecular Target(s) | Observed Effect of TUDCA | Citation(s) |

|---|---|---|---|

| ER Stress / UPR | PERK, IRE1α, CHOP, BiP/GRP78 | Reduces phosphorylation/activation of UPR sensors and expression of pro-apoptotic factors. | oncotarget.comphysiology.orgspandidos-publications.com |

| Mitochondrial Apoptosis | Bax, Cytochrome c | Inhibits Bax translocation to the mitochondria and subsequent release of cytochrome c. | unicamp.brnih.gov |

| Apoptotic Cascade | Caspase-3, Caspase-9, Caspase-12 | Suppresses the cleavage and activation of executioner and initiator caspases. | nih.govoncotarget.comnih.gov |

| Survival Signaling | Akt, p38 MAPK, ERK | Activates pro-survival signaling cascades. | rug.nlfrontiersin.org |

Dissecting the Molecular and Cellular Mechanisms of Tauroursodeoxycholic Acid

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) Modulation

The endoplasmic reticulum is a critical organelle for the synthesis and folding of secretory and transmembrane proteins. frontiersin.orgmolbiolcell.org When the protein folding capacity of the ER is overwhelmed by an influx of unfolded or misfolded proteins, a state of ER stress ensues, triggering the unfolded protein response (UPR). frontiersin.orgmolbiolcell.org The UPR is a complex signaling network that aims to restore ER homeostasis by reducing protein synthesis, enhancing protein folding capacity, and promoting the degradation of misfolded proteins. frontiersin.orgjci.org TUDCA has been shown to alleviate ER stress and modulate the UPR in various cellular and animal models. mdpi.comexamine.com

Assessment of Chemical Chaperone Activity

Chemical chaperones are small molecules that assist in the proper folding and stabilization of proteins, thereby preventing their aggregation. mdpi.com TUDCA's role as a chemical chaperone is a key aspect of its mechanism of action. mdpi.comnih.gov

TUDCA is believed to facilitate protein folding, although the precise mechanism is still under investigation. mdpi.comnih.gov It is proposed that TUDCA may interact with exposed hydrophobic regions of unfolded or misfolded proteins, preventing their aggregation and promoting the adoption of their correct three-dimensional structures. nih.govresearchgate.net This action helps to restore protein homeostasis within the ER. frontiersin.org Studies have shown that TUDCA can improve the folding capacity of the ER, in part by activating transcription factor 6 (ATF6), a key component of the UPR. mdpi.comnih.gov

The UPR is mediated by three main ER transmembrane sensors: inositol-requiring enzyme 1α (IRE1α), protein kinase R-like ER kinase (PERK), and activating transcription factor 6 (ATF6). frontiersin.orgjci.org Under normal conditions, these sensors are kept inactive by the chaperone protein BiP (also known as GRP78). frontiersin.org During ER stress, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades. frontiersin.org

TUDCA has been shown to stabilize the UPR pathways, preventing their overactivation which can lead to cell death. mdpi.comselleckchem.com Research indicates that TUDCA can reduce the phosphorylation of PERK and its downstream target, the eukaryotic initiation factor 2α (eIF2α). dntb.gov.uanih.gov It also mitigates the activation of IRE1α and ATF6. jci.orgnih.gov By modulating these pathways, TUDCA helps to maintain cellular function under conditions of ER stress. nih.gov For instance, in dorsal root ganglion neurons exposed to tunicamycin (B1663573), an ER stress inducer, TUDCA pretreatment suppressed the activation of PERK, eIF2α, IRE1α, and ATF6. nih.gov

Table 1: Effect of TUDCA on UPR Pathway Components in Tunicamycin-Induced Dorsal Root Ganglion Neurons

| UPR Component | Effect of Tunicamycin | Effect of TUDCA Pretreatment | Reference |

|---|---|---|---|

| Phospho-PERK | Increased | Reversed | nih.gov |

| Phospho-eIF2α | Increased | Reversed | nih.gov |

| IRE1α | Increased | Reversed | nih.gov |

| ATF6 | Increased | Reversed | nih.gov |

A primary consequence of ER stress is the aggregation of unfolded proteins, which can be toxic to cells. nih.gov TUDCA has demonstrated a significant ability to mitigate stress-induced protein aggregation. dntb.gov.uanih.gov For example, in in vitro studies, TUDCA effectively prevented the heat and dithiothreitol (B142953) (DTT)-induced aggregation of bovine serum albumin (BSA). nih.gov It is suggested that TUDCA binds to the hydrophobic regions of proteins, preventing their subsequent aggregation and stabilizing them. nih.govresearchgate.net This action can either facilitate their proper folding or target them for degradation through cellular pathways. nih.gov

In a comparative study, TUDCA was found to be more effective than another chemical chaperone, 4-phenylbutyric acid (PBA), in mitigating stress-induced BSA aggregation in vitro. dntb.gov.uanih.gov TUDCA also enhanced the trypsin-mediated digestion of BSA, further suggesting its role in clearing protein aggregates. dntb.gov.uaresearchgate.net

Table 2: Comparative Efficacy of TUDCA and PBA in Mitigating BSA Protein Aggregation

| Chemical Chaperone | Efficacy in Mitigating BSA Aggregation | Enhancement of Trypsin-Mediated Digestion | Reference |

|---|---|---|---|

| TUDCA | More effective | Yes | dntb.gov.uanih.govresearchgate.net |

| PBA | Less effective | No | dntb.gov.uanih.govresearchgate.net |

TUDCA has also been implicated in assisting the transfer of mutant proteins. mdpi.comnih.gov For example, in the context of hereditary hemochromatosis, which is associated with the misfolded HFE C282Y mutant protein, TUDCA treatment was shown to increase the stability of this mutant protein. nih.gov This suggests that TUDCA may help to prevent the immediate degradation of certain mutant proteins, potentially allowing for their correct folding and function. mdpi.com However, it is important to note that in the same study, TUDCA did not restore the correct intracellular trafficking of the HFE C282Y protein. nih.gov

While the chemical chaperone activity of TUDCA is widely reported, some studies have challenged this model, proposing an alternative mechanism of action. nih.govmolbiolcell.org Research in Saccharomyces cerevisiae (yeast) has suggested that TUDCA's protective effects against the ER stressor tunicamycin may be due to a decrease in the drug's bioavailability rather than direct protein chaperoning. nih.govbiorxiv.org This study found that TUDCA's ability to rescue yeast growth required its critical micelle-forming concentration, suggesting that TUDCA may directly sequester drugs like tunicamycin into micelles, thereby reducing their effective concentration and toxicity. nih.govnih.gov

This alternative hypothesis posits that TUDCA does not necessarily relieve the burden of unfolded proteins directly but rather allows cells to adapt to the stress by reducing the potency of the stress-inducing agent. nih.govmolbiolcell.org This challenges the classification of TUDCA as a classical chemical chaperone and suggests that its mechanism of action may be more complex and context-dependent. nih.govtandfonline.com Further research is needed to fully elucidate the interplay between TUDCA's potential direct chaperone effects and its ability to modulate the bioavailability of certain compounds. nih.gov

Specific ER Stress Pathway Regulation

The endoplasmic reticulum is a critical organelle responsible for protein folding and calcium homeostasis. When the ER's capacity is overwhelmed by an accumulation of unfolded or misfolded proteins, a state known as ER stress ensues, activating the Unfolded Protein Response (UPR). TUDCA has been shown to modulate several key pathways within the UPR.

The Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway is a central arm of the UPR. Upon ER stress, PERK becomes activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general attenuation of protein translation, reducing the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4).

Research has demonstrated that TUDCA can significantly modulate this pathway. In various models of cellular stress, TUDCA treatment has been observed to decrease the phosphorylation of both PERK and eIF2α. physiology.orgfrontiersin.org This action helps to prevent the sustained shutdown of protein synthesis and the subsequent activation of downstream pro-apoptotic factors. Studies have shown that TUDCA can inhibit the expression of phosphorylated eIF2α and ATF4, thereby suppressing the PERK-eIF2α-ATF4 ER stress response pathway. ddtjournal.com In models of traumatic brain injury and carcinogen exposure, TUDCA administration reduced the phosphorylation of eIF2α and the expression of ATF4. frontiersin.orgoncotarget.com This modulation is crucial, as uncontrolled activation of the PERK pathway can shift the UPR from a pro-survival to a pro-apoptotic response. frontiersin.org TUDCA has also been shown to activate PERK in HepG2 cells, which in turn phosphorylates eIF2α and promotes the expression of ATF4. researchgate.net

Table 1: Effect of TUDCA on the PERK-eIF2α-ATF4 Pathway

| Model System | Key Findings | Reference |

|---|---|---|

| Rat Pancreatic Acini | Diminished PERK phosphorylation. physiology.org | physiology.org |

| Traumatic Brain Injury | Decreased expression of p-PERK, p-eIF2α, and ATF4. frontiersin.org | frontiersin.org |

| Carcinogen-Induced HCC | Inhibited eIF2α phosphorylation. oncotarget.com | oncotarget.com |

| Fibroblast Mineralization | Suppressed expression of phosphorylated eIF2α and ATF4. ddtjournal.com | ddtjournal.com |

| Mesenchymal Stem Cells | Reduced activation of PERK, eIF2α, and ATF4. nih.gov | nih.gov |

| HepG2 Cells | Activates PERK, enhances eIF2α phosphorylation and ATF4 expression. researchgate.net | researchgate.net |

Activating Transcription Factor 6 (ATF6) is another key transducer of the UPR. Under ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This active fragment then moves to the nucleus to upregulate the expression of ER chaperones and other genes involved in protein folding and degradation. Some studies suggest that TUDCA can influence ATF6 activation. For instance, in adrenocortical carcinoma cells, TUDCA was found to reduce the expression of ATF6, thereby ameliorating maladaptive ER stress signaling. spandidos-publications.com However, the precise and universal mechanisms of TUDCA's interaction with the ATF6 pathway are still under investigation and may be cell-type and context-dependent.

Prolonged or severe ER stress leads to the induction of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP) and the activation of caspase-12, an ER-resident caspase. CHOP can trigger apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic members of the same family. spandidos-publications.com

Numerous studies have consistently shown that TUDCA treatment significantly reduces the expression of CHOP and the activation of caspase-12 in various pathological conditions. frontiersin.orgoncotarget.comnih.gov For example, in a mouse model of diethylnitrosamine-induced liver cancer, TUDCA administration decreased CHOP expression and reduced the cleavage of procaspase-12. oncotarget.com Similarly, in a traumatic brain injury model, TUDCA treatment led to a significant decrease in both CHOP and caspase-12 expression levels. frontiersin.org This inhibition of CHOP and caspase-12 is a critical mechanism by which TUDCA protects cells from ER stress-induced apoptosis. oncotarget.comnih.gov

Table 2: TUDCA's Effect on CHOP and Caspase-12

| Model System | Effect on CHOP | Effect on Caspase-12 | Reference |

|---|---|---|---|

| Carcinogen-Induced HCC | Reduced expression. oncotarget.com | Reduced cleavage of procaspase-12. oncotarget.com | oncotarget.com |

| Traumatic Brain Injury | Decreased expression. frontiersin.org | Decreased expression. frontiersin.org | frontiersin.org |

| Aldosterone-Infused Renal Injury | Reduced levels. nih.gov | Reduced levels. nih.gov | nih.gov |

| Spinal Cord Injury | - | Inhibited expression. nih.gov | nih.gov |

| Rat Pancreatic Acini | Prohibited expression. physiology.org | - | physiology.org |

The morphology of the endoplasmic reticulum can be altered under conditions of stress, often exhibiting swelling and fragmentation. TUDCA has been shown to preserve the structural integrity of the ER. In studies using cardiac H9c2 cells subjected to oxidative stress, treatment with TUDCA prevented H₂O₂-induced ER swelling. nih.gove-century.us This preservation of ER morphology suggests that TUDCA helps to maintain the proper functioning of this organelle, thereby mitigating the initial triggers of the ER stress response.

Apoptosis and Cell Survival Pathway Regulation

Beyond its effects on the ER, TUDCA directly influences core apoptotic and cell survival pathways, with a particular emphasis on the mitochondria.

Mitochondria are central to cellular life and death decisions. Mitochondrial dysfunction can trigger apoptosis through the release of pro-apoptotic factors like cytochrome c. TUDCA has demonstrated a significant role in preserving mitochondrial integrity and function.

Research indicates that TUDCA can prevent mitochondrial membrane depolarization, a key early event in apoptosis. nih.gov In postovulatory aged porcine oocytes, TUDCA supplementation was shown to maintain a normal mitochondrial membrane potential. mdpi.com Furthermore, in models of high-fat diet-induced obesity, TUDCA ameliorated ultrastructural abnormalities in cardiomyocytes, preserving mitochondrial integrity and density. plos.org This protective effect is partly attributed to TUDCA's ability to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event that can lead to mitochondrial swelling and rupture. nih.govplos.org Studies have also shown that TUDCA can prevent mitochondrial damage, including vacuolization and loss of cristae, induced by oxidative stress. e-century.us By maintaining mitochondrial health, TUDCA effectively blocks a major pathway to programmed cell death. nih.govnih.govresearchgate.net

Table 3: TUDCA's Impact on Mitochondrial Integrity

| Model System | Key Findings | Reference |

|---|---|---|

| Aged Porcine Oocytes | Increased mitochondrial membrane potential. mdpi.com | mdpi.com |

| Neural Stem Cells | Prevents mitochondrial membrane depolarization and cytochrome c release. nih.gov | nih.gov |

| High-Fat Diet (Cardiomyocytes) | Preserved mitochondrial integrity and density; maintained NAD+ levels. plos.org | plos.org |

| Cardiac H9c2 Cells (Oxidative Stress) | Prevented mitochondrial damage and mPTP opening. nih.gove-century.us | nih.gove-century.us |

| Human Neuroblastoma Cells | Prevents mitochondrial damage. nih.gov | nih.gov |

Caspase Cascade Inhibition

Caspases are a family of proteases that, once activated, orchestrate the dismantling of the cell during apoptosis. TUDCA has a profound inhibitory effect on the caspase cascade. pnas.orgdrugbank.com By preventing the release of cytochrome c from the mitochondria, TUDCA blocks the formation of the apoptosome and the subsequent activation of initiator caspases like caspase-9. rug.nl This, in turn, prevents the activation of executioner caspases such as caspase-3 and caspase-7. nih.govnih.gov This inhibition of caspase activity has been demonstrated in various models, including hemorrhagic stroke and toxin-induced apoptosis. pnas.orgasm.org For instance, in a model of intracerebral hemorrhage, TUDCA reduced caspase activity by 45–60%. pnas.org

Regulation of Bcl-2 Family Protein Expression (Bcl-2, Bcl-xL, Bad)

The Bcl-2 family of proteins consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bad). The balance between these opposing factions is critical in determining a cell's fate. TUDCA can modulate the expression and activity of these proteins to favor survival. pnas.orgworldscientific.com In a model of hemorrhagic stroke, TUDCA treatment was associated with increased levels of the anti-apoptotic protein Bcl-2. pnas.org Furthermore, TUDCA can induce the phosphorylation of the pro-apoptotic protein Bad. pnas.orgcore.ac.uk Phosphorylated Bad is sequestered in the cytosol and is unable to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival. core.ac.uk

| Protein Family | Pro-survival Members | Pro-apoptotic Members |

| Bcl-2 | Bcl-2, Bcl-xL | Bax, Bad |

Activation of Pro-Survival Signaling Pathways

Beyond its direct effects on mitochondria and the apoptotic machinery, TUDCA also actively promotes cell survival by activating several key signaling pathways. One of the most prominent is the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. pnas.orgnih.govplos.org Activation of this pathway by TUDCA leads to the phosphorylation and activation of the kinase Akt. pnas.orgcore.ac.uk Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins like Bad, further contributing to cell survival. pnas.orgcore.ac.uk TUDCA has also been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK) pathway, which is known to promote cell survival. rug.nlnih.govplos.org

| Signaling Pathway | Key Proteins Activated by TUDCA | Downstream Effect |

| PI3K/Akt | PI3K, Akt | Phosphorylation and inactivation of pro-apoptotic proteins (e.g., Bad) |

| MAPK/ERK | ERK1/2 | Promotion of cell survival |

Akt/Protein Kinase Bα Pathway Activation

Tauroursodeoxycholic acid (TUDCA) has been shown to activate the Akt/protein kinase Bα (Akt-1) survival pathway as a key component of its neuroprotective and anti-apoptotic functions. pnas.orgpnas.orgnih.gov In a model of acute hemorrhagic stroke in rats, administration of TUDCA led to a significant restoration of the phosphorylated form of Akt-1, which was otherwise markedly decreased by the injury. pnas.orgpnas.org This activation of the Akt pathway is crucial for its beneficial effects, as the inhibition of Akt has been shown to abolish the protective effects of TUDCA in traumatic brain injury models. nih.gov

The activation of Akt by TUDCA is not limited to neurological injury models. In a mouse model of Parkinson's disease, the neuroprotective effects of TUDCA were linked to a survival pathway involving Akt signaling. mdpi.com Furthermore, in mesenchymal stem cells, TUDCA has been observed to increase the expression of cellular prion protein (PrPC) through the Akt signaling pathway. mdpi.com The activation of this survival pathway by TUDCA is a critical mechanism that underpins its ability to suppress apoptosis and promote cell survival in various pathological conditions. pnas.orgnih.govfrontiersin.org

Modulation of Mitogen-Activated Protein Kinase Survival Pathway

This compound (TUDCA) exerts part of its protective effects by modulating the mitogen-activated protein kinase (MAPK) survival pathways. pnas.orgpnas.org Specifically, in hepatocytes, TUDCA's ability to protect against apoptosis induced by toxic bile acids like glycochenodeoxycholic acid (GCDCA) is dependent on the activation of the p38 and extracellular signal-regulated protein kinase (ERK) MAPK pathways. rug.nlnih.gov Inhibition of these MAPK pathways has been shown to abolish the anti-apoptotic effects of TUDCA. rug.nlnih.gov

Research indicates that TUDCA can activate p38 MAPK, and blocking this activation significantly reduces TUDCA's protective capabilities. rug.nl Similarly, the ERK1/2 MAPK pathway is also a target of TUDCA's action. rug.nlnih.gov The combined inhibition of both the p38 MAPK and the phosphatidylinositol-3 kinase (PI3K) pathways completely negates the protective effect of TUDCA against GCDCA-induced apoptosis in rat hepatocytes. rug.nl This highlights the critical role of these kinase cascades in mediating the cytoprotective functions of TUDCA.

Phosphorylation of Bad at Ser136

A key mechanism in the anti-apoptotic action of this compound (TUDCA) involves the phosphorylation of the pro-apoptotic protein Bad at the serine 136 residue (Ser136). pnas.orgpnas.orgnih.gov This phosphorylation event is a downstream consequence of the activation of survival pathways, such as the Akt pathway. pnas.orgpnas.org In a rat model of acute hemorrhagic stroke, TUDCA treatment resulted in an almost two-fold increase in the levels of phosphorylated Bad (p-Bad). pnas.orgpnas.org

The phosphorylation of Bad prevents it from binding to and inactivating the anti-apoptotic proteins Bcl-2 and Bcl-xL. core.ac.uk This allows Bcl-2 and Bcl-xL to inhibit the pro-apoptotic protein Bax, thereby promoting cell survival. core.ac.uk In rat cortical neurons exposed to glutamate-induced toxicity, TUDCA was found to significantly increase the phosphorylation of Bad and its translocation from the mitochondria to the cytosol. core.ac.uk This effect was dependent on the phosphatidylinositol 3-kinase (PI3K) pathway, as inhibition of PI3K prevented Bad phosphorylation and abrogated the neuroprotective effect of TUDCA. core.ac.uk

| Model System | Key Finding | Upstream Pathway | Reference |

|---|---|---|---|

| Rat model of acute hemorrhagic stroke | TUDCA treatment nearly doubled the levels of phosphorylated Bad (p-Bad). | Akt-1/protein kinase Bα survival pathway | pnas.orgpnas.org |

| Rat cortical neurons (glutamate-induced toxicity) | TUDCA markedly increased Bad phosphorylation and its translocation to the cytosol. | Phosphatidylinositol 3-kinase (PI3K) pathway | core.ac.uk |

p53 Pathway Modulation

This compound (TUDCA) has been shown to modulate the p53 apoptotic pathway as part of its cytoprotective mechanism. mdpi.comnih.gov In studies involving neuroblastoma cells with familial Alzheimer's disease mutations, TUDCA was found to reduce apoptosis induced by the overexpression of p53. nih.gov This modulation of p53 activity by TUDCA was associated with changes in the expression of the Bcl-2 family of proteins. nih.gov

Furthermore, in the context of amyloid beta-peptide (Aβ)-induced apoptosis in PC12 cells, TUDCA was observed to modulate p53 stabilization. nih.govcapes.gov.br The overexpression of p53 in these cells was sufficient to induce apoptosis, which could be reduced by TUDCA. nih.gov The protective effect of TUDCA against p53-induced apoptosis appears to be at least partially dependent on the phosphatidylinositide 3'-OH kinase (PI3K) pathway, as inhibition of this pathway reduced TUDCA's protective capabilities. nih.gov In a diabetic rat model, TUDCA treatment led to a significant decrease in the mRNA expression of p53 in the pancreas, contributing to its anti-apoptotic effects. mdpi.com

E2F-1/p53/Bax Pathway Modulation

This compound (TUDCA) has been identified as an inhibitor of the E2F-1/p53/Bax apoptotic pathway, particularly in the context of amyloid beta-peptide (Aβ)-induced neuronal cell death. nih.govcapes.gov.brspringermedizin.de In PC12 neuronal cells, Aβ exposure leads to an increase in the levels of E2F-1, p53, and Bax proteins, which culminates in apoptosis. nih.govcapes.gov.br TUDCA has been shown to effectively modulate this cascade by inhibiting the induction of E2F-1, the stabilization of p53, and the expression of Bax. nih.govcapes.gov.br

Studies have demonstrated that the overexpression of E2F-1 alone is sufficient to induce p53 and Bax, leading to nuclear fragmentation. nih.govcapes.gov.br TUDCA can protect against this E2F-1-induced, p53- and Bax-dependent apoptosis. nih.govcapes.gov.br This indicates that TUDCA acts on specific molecular targets within this pathway to exert its anti-apoptotic effects. nih.govcapes.gov.br The modulation of the E2F-1/p53/Bax pathway is a key mechanism by which TUDCA interferes with the upstream events of the mitochondrial apoptotic pathway initiated by neurotoxic stimuli. springermedizin.deoup.com

Oxidative Stress Alleviation

Reduction of Reactive Oxygen Species (ROS) Production

This compound (TUDCA) has been shown to alleviate oxidative stress by reducing the production of reactive oxygen species (ROS). pnas.orgpnas.orgcore.ac.uk In a study using mesenchymal stem cells, TUDCA treatment was found to decrease ROS generation induced by P-cresol. mdpi.com This effect was linked to the increased expression of cellular prion protein (PrPC), which in turn activated superoxide (B77818) dismutase and catalase. mdpi.com

Similarly, in a model of high salt-induced stress in osteoblasts, TUDCA dose-dependently obstructed the increase in oxidative stress. nih.gov This was associated with the reversal of changes in the expression of PGC-1α and NADPH oxidase 1 (NOX1), which are involved in ROS production. nih.gov In aged rats, TUDCA administration significantly lowered levels of malondialdehyde (MDA) and advanced oxidation protein products (AOPP), which are markers of oxidative damage. dergipark.org.tr These findings highlight TUDCA's role in maintaining mitochondrial stability and inhibiting pathways that lead to oxidative damage. pnas.orgpnas.orgcore.ac.ukdergipark.org.tr

| Model System | Key Finding | Associated Mechanism | Reference |

|---|---|---|---|

| Mesenchymal stem cells (P-cresol induced stress) | Reduced ROS generation. | Increased expression of PrPC, leading to activation of superoxide dismutase and catalase. | mdpi.com |

| Osteoblasts (high salt-induced stress) | Dose-dependently obstructed the increase in oxidative stress. | Reversed changes in PGC-1α and NOX1 expression. | nih.gov |

| Aged rats | Significantly decreased levels of MDA and AOPP. | Maintenance of mitochondrial stability. | dergipark.org.tr |

Enhancement of Mitochondrial Antioxidant Responses

This compound (TUDCA) has been shown to bolster the antioxidant defenses within mitochondria. In studies involving neural stem cells (NSCs) derived from the subventricular zone, TUDCA significantly increased the expression levels of proteins involved in mitochondrial antioxidant responses nih.gov. This enhancement of the mitochondrial antioxidant defense system is not limited to neural cells. Research on diabetic rat models demonstrated that TUDCA treatment augmented both enzymatic and non-enzymatic antioxidant defenses in the pancreas mdpi.com. Specifically, it was observed to increase the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), as well as levels of the non-enzymatic antioxidant glutathione (B108866) (GSH) mdpi.com.

The protective action of TUDCA involves preventing the production of reactive oxygen species (ROS), thereby mitigating mitochondrial insufficiency and toxicity clinicaltrials.govpnas.org. In cultured retinal pigment epithelial cells (ARPE-19) subjected to oxidative stress from hydrogen peroxide, TUDCA not only improved cell viability but also boosted their antioxidant capacity by elevating glutathione levels and upregulating the expression of antioxidant genes mdpi.comnih.gov. The taurine (B1682933) component of TUDCA is itself recognized for its ability to enhance the activity of antioxidant enzymes nih.gov. This collective evidence underscores TUDCA's role in escalating cellular antioxidant capabilities, which is a key mechanism of its cytoprotective effects against cholestatic liver disease and other conditions respubjournals.com.

| Antioxidant Component | Effect of TUDCA Administration | Studied Model |

| Superoxide Dismutase (SOD) | Increased activity | Pancreas of diabetic rats mdpi.com |

| Catalase (CAT) | Enhanced activity | Pancreas of diabetic rats mdpi.com |

| Glutathione (GSH) | Increased levels | Pancreas of diabetic rats mdpi.com, ARPE-19 cells mdpi.comnih.gov |

| Antioxidant Genes | Upregulated expression | ARPE-19 cells mdpi.comnih.gov |

Direct Antioxidant Activity (e.g., in lipid oxidation processes)

Beyond enhancing endogenous antioxidant systems, TUDCA exhibits direct antioxidant properties, particularly in counteracting lipid oxidation. In experimental models using a Fenton reaction to induce lipid oxidation, TUDCA demonstrated substantial antioxidant activity by significantly lowering the rate of oxygen consumption mdpi.comnih.govnih.govresearchgate.net. This action helps protect cellular membranes from oxidative damage. However, it is noteworthy that while effective against lipid peroxidation, TUDCA is not an efficient quencher of singlet oxygen nih.govnih.govresearchgate.net.

Anti-inflammatory Actions and Immunomodulation

This compound exerts potent anti-inflammatory and immunomodulatory effects through multiple, interconnected pathways frontiersin.org. It has been shown to inhibit the expression of various pro-inflammatory mediators, positioning it as a significant modulator of inflammatory responses in diverse pathological contexts nih.gov.

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

A central mechanism of TUDCA's anti-inflammatory action is its inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway researchgate.net. Under pro-inflammatory conditions, TUDCA effectively inhibits NF-κB activation in glial cells, including both astrocytes and microglia nih.govnih.gov. This inhibition has been observed in various models; for instance, in a mouse model of neuroinflammation, TUDCA treatment curbed the production of nitrites by suppressing the NF-κB pathway alzdiscovery.orgnih.gov.

Mechanistically, TUDCA interferes with key steps in NF-κB activation. In gastric epithelial cells, it was found to inhibit tumor necrosis factor-alpha (TNF-α)-induced NF-κB DNA binding and the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm kjg.or.kr. In a model of liver injury, TUDCA supplementation restored the expression of IκBα and reduced levels of the active phospho-NF-κB p65 subunit oncotarget.com. This suppression of NF-κB signaling is a cornerstone of its ability to ameliorate inflammation respubjournals.comkjg.or.kr.

| NF-κB Pathway Component | Effect of TUDCA | Cell/Tissue Model |

| NF-κB Activation | Inhibited | Glial cells (astrocytes, microglia) nih.govnih.gov |

| NF-κB DNA Binding | Inhibited | Gastric epithelial cells kjg.or.kr |

| IκBα Phosphorylation | Suppressed | Gastric epithelial cells kjg.or.kr |

| IκBα Expression | Restored/Increased | DEN-treated livers oncotarget.com |

| phospho-NF-κB p65 | Decreased | DEN-treated livers oncotarget.com |

Transforming Growth Factor Beta (TGF-β) Pathway Activation (TGF-β2, TGF-β3)

Specifically, TUDCA enhances the expression of TGF-β3 in neurons, microglia, and endothelial cells nih.govnih.gov. TGF-β is a pleiotropic cytokine that plays a crucial role in resolving inflammation and promoting tissue homeostasis by driving glial cells toward an anti-inflammatory phenotype nih.gov. The induction of TGF-β3 by TUDCA may act as a positive feedback loop, further amplifying the initial activation of the TGF-β pathway triggered by the inflammatory stimulus nih.govresearchgate.net. Studies using a TGF-β receptor inhibitor confirmed that blocking this pathway reverses TUDCA's inhibitory effect on microglial activation, cementing the importance of TGF-β signaling in TUDCA's immunomodulatory function nih.govresearchgate.net.

| TGF-β Isoform | Effect of TUDCA | Location/Cell Type |

| TGF-β Pathway | Enhanced activation | Mouse brain nih.govnih.govresearchgate.net |

| TGF-β2 | Increased transcription | Mouse hippocampus nih.govresearchgate.net |

| TGF-β3 | Increased transcription and protein expression | Mouse hippocampus (microglia, endothelial cells, neurons) nih.govnih.gov |

Modulation of Glial Cell Activation and Phenotype (Astrocytes, Microglia)

TUDCA directly modulates the activity and phenotype of glial cells, which are key players in central nervous system inflammation. It has been shown to exert a direct anti-inflammatory effect on both astrocytes and microglia nih.gov. In animal models of neuroinflammation, TUDCA treatment significantly reduces glial cell activation and microglial reactivity in the hippocampus alzdiscovery.orgnih.gov.

This modulation extends to influencing glial cell behavior and function. TUDCA decreases the migratory capacity of microglial cells in vitro alzdiscovery.orgnih.gov. Furthermore, it promotes a shift in the microglial phenotype from a pro-inflammatory state to an anti-inflammatory one respubjournals.comnih.gov. This is achieved, in part, through the inhibition of the NF-κB pathway and the activation of the TGF-β pathway, which together help to resolve inflammation and restore homeostasis in the neural microenvironment nih.gov. By hampering astrocytosis and microglial activation, TUDCA ameliorates chronic neuroinflammation associated with neurodegenerative conditions respubjournals.com.

Reduction of Pro-inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-1β, IL-6, MCP-1, VCAM-1, nitrites)

A major outcome of TUDCA's immunomodulatory actions is the broad-spectrum reduction of pro-inflammatory mediators. TUDCA significantly curtails the production of nitrites (a proxy for nitric oxide) and the expression of inducible nitric oxide synthase (iNOS) in astrocytes and microglia by inhibiting the NF-κB pathway mdpi.comresearchgate.netnih.govnih.gov.

Its suppressive effects extend to a wide range of pro-inflammatory cytokines and chemokines. Studies have consistently shown that TUDCA reduces the expression and/or levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models, including diabetic rats and neuroinflammation models mdpi.comrespubjournals.comnih.govresearchgate.net. Furthermore, TUDCA downregulates the expression of key chemokines and adhesion molecules responsible for immune cell recruitment, such as Monocyte Chemoattractant Protein-1 (MCP-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) researchgate.netnih.govalzdiscovery.orgnih.gov. This comprehensive suppression of inflammatory molecules is critical to its therapeutic potential in inflammatory diseases nih.gov.

| Inflammatory Mediator | Effect of TUDCA | Studied Model/Context |

| Nitrites / Nitric Oxide (NO) | Reduced production | Glial cells, Diabetic rats mdpi.comresearchgate.netnih.govnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Reduced expression | Glial cells, Diabetic rats mdpi.comresearchgate.netnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced expression/levels | Neuroinflammation models, Diabetic rats, Steatohepatitis models mdpi.comrespubjournals.comnih.govresearchgate.netalzdiscovery.org |

| Interleukin-1 beta (IL-1β) | Reduced expression/levels | Diabetic rats, Neuroinflammation models, NAFLD models mdpi.comrespubjournals.comnih.govresearchgate.net |

| Interleukin-6 (IL-6) | Reduced expression/levels | Diabetic rats, SCI models mdpi.comrespubjournals.com |

| Monocyte Chemoattractant Protein-1 (MCP-1 / Ccl2) | Reduced expression | Neuroinflammation models, Steatohepatitis models nih.govnih.govnih.gov |

| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Reduced expression | Neuroinflammation models researchgate.netnih.govnih.gov |

Toll-like Receptor (TLR2/4) Signaling Pathway Suppression

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. TLR2 and TLR4, in particular, recognize molecular patterns associated with pathogens and cellular damage, triggering inflammatory cascades. Research has shown that TUDCA can effectively suppress the signaling pathways initiated by TLR2 and TLR4. wjgnet.commdpi.com

In various cell types, including immune cells and endothelial cells, the activation of TLR4 by ligands such as lipopolysaccharide (LPS) leads to a pro-inflammatory response. nih.gov This response is characterized by the activation of transcription factors like NF-κB, which in turn upregulates the expression of inflammatory cytokines and chemokines. mdpi.com Studies have demonstrated that TUDCA can inhibit this TLR4-mediated inflammatory cascade. For instance, in human aortic endothelial cells, TUDCA has been shown to suppress palmitate-stimulated pro-inflammatory responses, a process dependent on TLR4. nih.gov This suppression is linked to the amelioration of endoplasmic reticulum (ER) stress, suggesting that TUDCA's inhibitory effect on TLR4 signaling is at least partly mediated by its ability to alleviate ER stress. nih.gov

Similarly, TUDCA has been implicated in the modulation of TLR2 signaling. TLR2 recognizes a variety of microbial components and its activation also leads to a pro-inflammatory response. mdpi.comdovepress.com By dampening the signaling cascades downstream of both TLR2 and TLR4, TUDCA helps to mitigate excessive inflammation, which is a key factor in the pathogenesis of many chronic diseases. wjgnet.com

Effects on Leukocyte Infiltration and Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). nih.gov Inflammation can compromise the integrity of the BBB, leading to increased permeability and the infiltration of leukocytes into the CNS, which can exacerbate neuronal damage. nih.gov

TUDCA has been shown to exert protective effects on the BBB and reduce leukocyte infiltration. nih.govnih.gov Elevated levels of certain bile acids in systemic circulation can adversely affect BBB permeability. restorativemedicine.org However, hydrophilic bile acids like TUDCA can cross the BBB and appear to confer neuroprotective effects. restorativemedicine.org One of the proposed mechanisms for this is the modulation of inflammatory responses in endothelial cells. By suppressing inflammatory signaling, TUDCA can reduce the expression of vascular adhesion molecules on the surface of endothelial cells. nih.gov This, in turn, diminishes the adhesion and subsequent transmigration of leukocytes across the BBB. nih.gov

Under inflammatory conditions, TUDCA treatment has been shown to increase the activation of the TGFβ pathway in neurons, microglia, and endothelial cells. nih.gov The activation of this pathway contributes to the deactivation of glial cells and the endothelium, resulting in an anti-inflammatory microenvironment with reduced expression of vascular adhesion molecules and inflammatory mediators. nih.gov This leads to a reduction in BBB permeability and leukocyte infiltration, thereby protecting the CNS from inflammatory damage. nih.gov

Modulation of Bile Acid Receptor TGR5 in Microglia and Macrophages

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor that is activated by bile acids. nih.govresearchgate.net This receptor is expressed in various cell types, including microglia and macrophages, which are key players in the immune response in the CNS and peripheral tissues, respectively. nih.govresearchgate.netdntb.gov.ua

TUDCA acts as an agonist for TGR5. nih.govresearchgate.net The binding of TUDCA to TGR5 in microglia and macrophages initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.net This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of inflammatory genes. nih.govresearchgate.net Specifically, TGR5 activation by TUDCA has been shown to induce the expression of anti-inflammatory markers while reducing the expression of pro-inflammatory ones. nih.govresearchgate.net This effectively biases the phenotype of microglia and macrophages towards an anti-inflammatory state. nih.govresearchgate.net

The anti-inflammatory effects of TUDCA mediated by TGR5 have been demonstrated in both in vitro and in vivo models of neuroinflammation. nih.govresearchgate.net Inhibition of the TGR5 receptor or the PKA pathway has been shown to abolish the anti-inflammatory effects of TUDCA, confirming the crucial role of this signaling axis. nih.govresearchgate.net Furthermore, TUDCA has been found to reduce the migratory capacity of microglial cells and restore their phagocytic activity when compromised by pro-inflammatory stimuli. mdpi.com

| Receptor | Cell Type | Effect of TUDCA | Downstream Signaling | Reference |

| TGR5 (GPBAR1) | Microglia, Macrophages | Agonist | Increased cAMP, PKA activation, shift to anti-inflammatory phenotype | nih.gov, researchgate.net |

Autophagy Mechanism Engagement

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. It plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases. TUDCA has been shown to engage and modulate autophagy pathways through several distinct mechanisms.

Induction of Autophagy Pathways (e.g., Atg5-dependent)

Autophagy-related gene 5 (Atg5) is a key protein involved in the formation of the autophagosome, the double-membraned vesicle that engulfs cellular components destined for degradation. researchgate.net The formation of an Atg5-Atg12 conjugate is an essential step in the elongation of the autophagosome membrane. nih.gov

Studies in retinal pigment epithelial (RPE) cells have shown that TUDCA induces autophagy in an Atg5-dependent manner. nih.govmdpi.com Treatment of RPE cells with TUDCA leads to an increase in the protein levels of Atg5. nih.gov This finding suggests that TUDCA's ability to promote autophagy relies on the canonical autophagy machinery involving Atg5. nih.govmdpi.com The induction of Atg5-dependent autophagy by TUDCA contributes to its protective effects against oxidative stress in these cells. nih.govmdpi.com

mTORC1/mTORC2 Independent Autophagy Initiation

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism, and its signaling complexes, mTORC1 and mTORC2, are potent inhibitors of autophagy. nih.gov In the presence of sufficient nutrients and growth factors, mTORC1 phosphorylates and inhibits key autophagy-initiating proteins. nih.gov

Interestingly, research indicates that TUDCA initiates autophagy through a pathway that is independent of both mTORC1 and mTORC2. nih.govmdpi.comscilit.comresearchgate.netresearcher.life In studies on RPE cells, TUDCA treatment did not significantly alter the activity of mTORC1, as measured by the phosphorylation of its downstream target, ribosomal protein S6. nih.gov Furthermore, TUDCA did not appear to engage the mTORC2 pathway. nih.gov This mTOR-independent mechanism of autophagy induction distinguishes TUDCA from many other autophagy inducers and suggests a unique mode of action. nih.govmdpi.com

Enhancement of Autophagic Flux (e.g., LC3-II, p62)

Autophagic flux refers to the entire process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the degradation of its contents. A reliable way to measure autophagic flux is to monitor the levels of two key proteins: microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1).

During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. mdpi.com An increase in the LC3-II/LC3-I ratio is therefore a marker of autophagosome formation. mdpi.com p62 is a receptor protein that recognizes and binds to ubiquitinated proteins, delivering them to the autophagosome for degradation. mdpi.com As a result, p62 itself is degraded during the autophagic process, and a decrease in p62 levels is indicative of enhanced autophagic flux. mdpi.com

Studies have shown that TUDCA enhances autophagic flux. nih.govresearchgate.netarvojournals.org In RPE cells, treatment with TUDCA, particularly in the presence of an autophagy inhibitor like bafilomycin A1, leads to a significant accumulation of LC3-II, indicating an increased rate of autophagosome formation. nih.govresearchgate.netarvojournals.org Furthermore, TUDCA treatment has been associated with a decrease in p62 levels, suggesting efficient clearance of autophagic cargo. arvojournals.org The colocalization of LC3 and p62 in puncta, representing autophagosomes, is also increased following TUDCA treatment. researchgate.netarvojournals.org

| Autophagy Marker | Effect of TUDCA | Implication | Reference |

| Atg5 | Increased expression | Induction of canonical autophagy | nih.gov, mdpi.com |

| mTORC1/mTORC2 | No significant change in activity | Autophagy induction is mTOR-independent | nih.gov, mdpi.com, scilit.com |

| LC3-II/LC3-I ratio | Increased | Enhanced autophagosome formation | nih.gov, arvojournals.org, researchgate.net |

| p62 | Decreased levels | Enhanced autophagic clearance | arvojournals.org |

Contribution to Clearance of Misfolded Protein Aggregates

The accumulation of misfolded or unfolded proteins within the endoplasmic reticulum (ER) can lead to cellular stress and is a hallmark of numerous diseases. TUDCA is recognized for its function as a chemical chaperone, playing a crucial role in mitigating the buildup of these protein aggregates. researchgate.netbohrium.comdntb.gov.uamdpi.commdpi.com

TUDCA's mechanism of action involves binding to the hydrophobic regions of proteins, which helps to prevent their aggregation. researchgate.netnih.gov This stabilization of unfolded proteins can either facilitate their proper folding or assist in their degradation through cellular pathways, thereby reducing the load of misfolded proteins in the ER. researchgate.netnih.gov By assisting in protein folding, TUDCA helps to alleviate ER stress and can prevent the activation of the unfolded protein response (UPR), a cellular signaling cascade triggered by the accumulation of unfolded proteins. researchgate.netmdpi.comnih.gov

Research has demonstrated that TUDCA can effectively mitigate stress-induced protein aggregation in vitro. dntb.gov.uanih.gov For instance, it has been shown to prevent the heat and dithiothreitol-induced aggregation of bovine serum albumin (BSA). nih.gov Furthermore, TUDCA has been observed to inactivate heat-treated enzymes and reduce their aggregation, suggesting a direct role in maintaining protein conformation. nih.gov In cellular models, TUDCA treatment has been shown to reduce the accumulation of unfolded or misfolded proteins and attenuate ER stress-induced apoptosis. bohrium.com This chaperone-like activity is crucial for maintaining protein homeostasis, also known as proteostasis, and cellular health. mdpi.com

Metabolic Reprogramming and Bioenergetic Regulation

TUDCA significantly influences metabolic pathways, particularly those involved in glucose and lipid metabolism. Its ability to reprogram these processes contributes to its beneficial effects on metabolic health.

TUDCA plays a pivotal role in maintaining glucose balance through various mechanisms that enhance insulin (B600854) sensitivity and protect pancreatic beta cells.

Clinical and preclinical studies have consistently shown that TUDCA improves insulin sensitivity in key metabolic tissues such as the liver and muscles. nih.govresearchgate.netalzdiscovery.orgexamine.com In obese individuals with insulin resistance, treatment with TUDCA has been found to increase hepatic and muscle insulin sensitivity by approximately 30%. nih.govresearchgate.netalzdiscovery.org This improvement is critical for the proper uptake and utilization of glucose from the bloodstream. diabetesjournals.org In animal models of obesity and diabetes, TUDCA administration has been shown to normalize blood sugar levels and restore insulin sensitivity. examine.comfrontiersin.org

| Study Population | Tissue | Key Finding | Citation |

|---|---|---|---|

| Obese Men and Women | Liver and Muscle | ~30% increase in insulin sensitivity | nih.govresearchgate.netalzdiscovery.org |

| Obese and Type 2 Diabetic Mice | Liver, Muscle, and Adipose Tissue | Normalized glycemia and restored insulin sensitivity | frontiersin.org |

At the molecular level, TUDCA enhances insulin signaling pathways. In human muscle tissue, TUDCA treatment has been shown to increase the insulin-stimulated phosphorylation of Insulin Receptor Substrate (IRS) on tyrosine residues and Akt on serine 473. nih.govresearchgate.netdiabetesjournals.org The phosphorylation of these key signaling molecules is essential for the downstream effects of insulin, including glucose uptake. In contrast, TUDCA did not show a similar effect on these signaling molecules in adipose tissue in the same human study. nih.govdiabetesjournals.org However, in animal models of obesity, TUDCA treatment restored insulin signaling capacity in both liver and adipose tissues. researchgate.net Specifically, it suppressed the inhibitory serine phosphorylation of IRS-1 and restored insulin-stimulated tyrosine phosphorylation of the insulin receptor, IRS-1, and IRS-2, as well as the phosphorylation of Akt. researchgate.net

| Study Model | Tissue | Effect on IRS Phosphorylation | Effect on Akt Phosphorylation | Citation |

|---|---|---|---|---|

| Obese Humans | Muscle | Increased insulin-stimulated Tyr phosphorylation | Increased insulin-stimulated Ser473 phosphorylation | nih.govresearchgate.netdiabetesjournals.org |

| Obese Humans | Adipose Tissue | No alteration in insulin-stimulated Tyr phosphorylation | No alteration in insulin-stimulated Ser473 phosphorylation | nih.govdiabetesjournals.org |

| ob/ob Mice | Liver | Suppressed inhibitory Ser phosphorylation; Restored insulin-stimulated Tyr phosphorylation | Restored insulin-stimulated phosphorylation | researchgate.net |

| ob/ob Mice | Adipose Tissue | Restored insulin-stimulated Tyr phosphorylation | Restored insulin-stimulated phosphorylation | researchgate.net |

TUDCA has demonstrated protective effects on pancreatic beta cells, which are responsible for producing insulin. In a mouse model of early-stage type 1 diabetes, TUDCA treatment led to a significant increase in beta-cell mass and the number of beta cells per islet. researchgate.netfrontiersin.orgresearchgate.net This effect is crucial for maintaining adequate insulin production. Furthermore, TUDCA has been shown to prevent insulitis, the infiltration of immune cells into the pancreatic islets that leads to beta-cell destruction in type 1 diabetes. researchgate.netresearchgate.net By preserving beta-cell mass and function, TUDCA helps to maintain glucose homeostasis. frontiersin.orgresearchgate.net Studies suggest that TUDCA's ability to reduce ER stress is a key mechanism behind its protective effects on beta cells. nih.govmdpi.com

TUDCA also plays a significant role in reconfiguring lipid metabolism. In animal models, TUDCA has been shown to reduce adiposity and improve metabolic flexibility. nih.gov It achieves this by increasing the expression of hormone-sensitive lipase (B570770) (HSL) and carnitine palmitoyltransferase 1 (CPT1) in white and brown adipose tissue, which are involved in the breakdown of fats. nih.gov TUDCA also reduces the ectopic deposition of fat in the liver by activating the AMPK/HSL pathway. nih.gov

Furthermore, research in neural stem cells has revealed that TUDCA can induce a metabolic shift from fatty acid catabolism to glucose catabolism. frontiersin.orgnih.gov It reduces the mitochondrial levels of long-chain acyl-CoA dehydrogenase (LCAD), an enzyme critical for the beta-oxidation of long-chain fatty acids. nih.govresearchgate.net Concurrently, TUDCA increases the levels of sterol regulatory element-binding protein (SREBP-1), a key transcription factor for lipid biosynthesis, and other lipogenesis-associated genes like acetyl-CoA carboxylase 1 (ACC1). frontiersin.orgnih.gov This reprogramming of lipid metabolism supports cellular processes such as proliferation. frontiersin.orgnih.gov Studies in hyperlipidemic mice have also shown that TUDCA can normalize lipid levels and reduce hepatic steatosis, with glycerophospholipid metabolism being a key regulated pathway. mdpi.com

Lipid Metabolism Reconfiguration

Regulation of Fatty Acid Oxidation Enzymes (e.g., LCAD)

Research has shown that TUDCA can reduce the mitochondrial levels of long-chain acyl-CoA dehydrogenase (LCAD), a key enzyme in the β-oxidation of long-chain fatty acids. nih.govresearchgate.netfrontiersin.org In studies involving neural stem cells, TUDCA treatment led to a decrease in LCAD protein levels. nih.govresearchgate.net This downregulation of LCAD is associated with an increase in NSC proliferation, suggesting that by inhibiting fatty acid oxidation, TUDCA promotes a metabolic state conducive to cell division. nih.govnih.gov Conversely, the expression of LCAD increases as NSCs differentiate. nih.gov

Modulation of Sterol Regulatory Element-Binding Protein (SREBP-1)

In contrast to its effect on fatty acid oxidation, TUDCA promotes lipid biosynthesis by upregulating the nuclear levels of Sterol Regulatory Element-Binding Protein-1 (SREBP-1). nih.govnih.gov SREBP-1 is a primary transcription factor that governs lipogenesis. frontiersin.org In neural stem cells, while SREBP-1 levels naturally decrease during differentiation, TUDCA treatment reverses this trend, leading to increased nuclear SREBP-1. frontiersin.org This modulation suggests a shift away from fatty acid degradation and towards lipid synthesis, a process linked to the proliferative activity of NSCs. frontiersin.org The influence of TUDCA on SREBP-1 may be linked to its ability to improve insulin signaling, as insulin is a known modulator of SREBP-1c activity. frontiersin.orgresearchgate.net

Promotion of De Novo Lipogenesis

By upregulating SREBP-1, TUDCA actively promotes de novo lipogenesis, the synthesis of new fatty acids. frontiersin.orgresearchgate.net This is supported by findings that show TUDCA treatment leads to alterations in metabolic intermediates, including an increase in palmitic acid, a primary product of de novo fatty acid synthesis. nih.govnih.gov This anabolic process provides the necessary lipid membranes to support high rates of cell proliferation. scispace.com In the context of neural stem cells, this TUDCA-induced lipogenesis is considered a key factor in driving their expansion. nih.govresearchgate.net

Energetic Shift towards Glucose Catabolism (e.g., Pyruvate (B1213749) Dehydrogenase E1-α)

Concurrent with the suppression of fatty acid oxidation, TUDCA appears to induce a metabolic shift towards glucose catabolism. nih.gov This is evidenced by the significant enhancement of mitochondrial levels of pyruvate dehydrogenase E1-α (PDHE1-α) in TUDCA-treated cells. nih.govnih.gov PDHE1-α is a critical subunit of the pyruvate dehydrogenase complex, which links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. frontiersin.org The upregulation of PDHE1-α suggests that TUDCA favors the utilization of glucose for energy production and biosynthetic processes. frontiersin.org

Mitochondria-Nucleus Crosstalk in Metabolic Regulation

TUDCA potentiates the communication between mitochondria and the nucleus, a critical aspect of cellular metabolic regulation. nih.govresearchgate.net A notable example of this is the TUDCA-promoted translocation of PDHE1-α from the mitochondria to the nucleus. nih.govscispace.com In the nucleus, this enzyme may contribute to the pool of acetyl-CoA necessary for histone acetylation. nih.govresearchgate.net This epigenetic modification is associated with changes in gene expression that can influence cell cycle progression. nih.govnih.gov This crosstalk highlights a sophisticated mechanism by which TUDCA can influence cell fate through the strategic localization of metabolic enzymes.

Activation of Farnesoid X Receptor (FXR) and G Protein-Coupled Bile Acid Receptor (TGR5)

TUDCA's effects are also mediated through its interaction with specific bile acid receptors, namely the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 5 (TGR5).

Some studies suggest that TUDCA can activate FXR, a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. elsevier.esmdpi.com For instance, TUDCA has been shown to upregulate SIRT1-FXR activity, which in turn can inhibit inflammatory and apoptotic pathways. nih.gov However, other research indicates that TUDCA does not activate FXR or may even have antagonistic effects. mdpi.comjci.org The activation of FXR can lead to the repression of SREBP-1c, thereby reducing hepatic lipid production. jst.go.jp

TUDCA is a known agonist for TGR5, a cell surface receptor. nih.govmdpi.com Activation of TGR5 by TUDCA has been shown to mediate a variety of cellular responses, including reducing endoplasmic reticulum stress and facilitating DNA damage repair. nih.govnih.gov This signaling pathway is implicated in improving early embryo development and has protective effects in various cell types, including retinal endothelial cells. nih.govarvojournals.org The TUDCA/TGR5 signaling axis can link the unfolded protein response and the genome damage response, highlighting its importance in cellular stress management. nih.govresearchgate.net

Epigenetic and Transcriptional Regulation

TUDCA can induce epigenetic changes, thereby influencing gene expression and cellular function. nih.govfrontiersin.org One of the key mechanisms is through histone modification. nih.gov For instance, TUDCA treatment has been associated with an increase in histone H3 acetylation, a modification linked to the transcriptional activation of genes involved in cell cycle progression. nih.govnih.gov This is potentially facilitated by the nuclear translocation of PDHE1-α, which can supply the acetyl-CoA required for this epigenetic mark. nih.govresearchgate.net

Furthermore, TUDCA has been shown to modulate the expression of specific genes through transcriptional regulation. In a study on a rat model of hemorrhagic shock, TUDCA upregulated SIRT1-FXR activity, which then inhibited the expression and acetylation of NF-κB and p53, while increasing the expression of FoxM1. nih.gov More recently, TUDCA was found to promote liver regeneration and alleviate fibrosis by activating the transcription factor GATA3. nih.govresearchgate.net These findings underscore the role of TUDCA in influencing cellular processes through the intricate regulation of transcription factors and epigenetic modifications. nih.gov

Table of Research Findings on TUDCA's Mechanisms

| Mechanism | Key Protein/Target | Effect of TUDCA | Cellular Outcome | References |

|---|---|---|---|---|

| Fatty Acid Oxidation | Long-chain acyl-CoA dehydrogenase (LCAD) | Downregulation | Increased cell proliferation | nih.govresearchgate.netfrontiersin.orgnih.gov |

| Lipid Biosynthesis | Sterol regulatory element-binding protein 1 (SREBP-1) | Upregulation of nuclear levels | Promotion of de novo lipogenesis | nih.govfrontiersin.orgnih.gov |

| Glucose Catabolism | Pyruvate dehydrogenase E1-α (PDHE1-α) | Upregulation of mitochondrial levels | Shift towards glucose utilization | nih.govfrontiersin.orgnih.gov |

| Mitochondria-Nucleus Crosstalk | Pyruvate dehydrogenase E1-α (PDHE1-α) | Promotes translocation to the nucleus | Increased histone acetylation, cell cycle progression | nih.govresearchgate.netscispace.com |

| Receptor Activation | Farnesoid X Receptor (FXR) | Variable (activation/antagonism) | Regulation of bile acid and lipid metabolism | elsevier.esmdpi.comnih.govjci.org |

| Receptor Activation | G protein-coupled bile acid receptor 5 (TGR5) | Activation | Reduced ER stress, DNA damage repair | nih.govmdpi.comnih.govarvojournals.org |

| Epigenetic Regulation | Histone H3 | Increased acetylation | Transcriptional activation, cell cycle progression | nih.govnih.govnih.gov |

| Transcriptional Regulation | GATA3 | Activation | Liver regeneration, alleviation of fibrosis | nih.govresearchgate.net |

Table of Compound Names

| Compound Name |

|---|

| Acetyl-CoA |

| Palmitic acid |

| Pyruvate |

| This compound (TUDCA) |

Modulation of Histone Acetylation (e.g., H3-histones)

Histone acetylation is a pivotal epigenetic modification that regulates gene expression. The process involves the addition of an acetyl group to lysine (B10760008) residues on histone tails, which typically relaxes the chromatin structure and allows for gene transcription. TUDCA has been shown to modulate this process, particularly the acetylation of histone H3 (H3). frontiersin.orgnih.govresearchgate.net

One of the key mechanisms by which TUDCA influences histone acetylation is through the inhibition of histone deacetylases (HDACs), which are enzymes responsible for removing acetyl groups from histones. plos.orgbiorxiv.org By reducing the activity or expression of certain HDACs, such as HDAC1, TUDCA leads to an increase in the global levels of histone H3 acetylation. plos.orgbiorxiv.org This effect has been observed in various cell types, including neuronal cells. For example, in neural stem cells, TUDCA treatment has been associated with an increase in both H3 histones and their acetylated forms. frontiersin.orgnih.govresearchgate.net This increase in histone acetylation is linked to the proliferation of these cells, suggesting that TUDCA's ability to promote cell growth and repair may be partly mediated by its epigenetic effects. frontiersin.orgnih.govresearchgate.netplos.org

Remodeling of Chromatin Structure

The modulation of histone acetylation by TUDCA directly contributes to the remodeling of chromatin structure. frontiersin.orgfrontiersin.orgnih.gov Chromatin, the complex of DNA and histones, can be in a condensed state (heterochromatin), which is transcriptionally silent, or an open state (euchromatin), which is transcriptionally active. By inhibiting HDACs and increasing histone acetylation, TUDCA promotes a more open and accessible chromatin structure. wikipedia.orgfrontiersin.org

This remodeling allows transcription factors and other regulatory proteins to access the DNA, leading to changes in gene expression. wikipedia.org Research indicates that TUDCA can beneficially remodel chromatin structure around specific genes. frontiersin.orgfrontiersin.orgnih.gov For instance, in a mouse model of developmentally-programmed hepatic steatosis, TUDCA treatment led to the remodeling of histone modifications around the Cidea and Cidec genes, which are involved in lipid deposition. frontiersin.orgresearchgate.net This resulted in the downregulation of these genes and an alleviation of fatty liver disease. frontiersin.orgresearchgate.net This demonstrates that TUDCA's therapeutic effects can be attributed to its ability to induce targeted changes in chromatin architecture, thereby modulating the expression of disease-relevant genes. frontiersin.orgfrontiersin.orgnih.gov

Interaction with Glucocorticoid Receptor (GR)

Recent studies have revealed a novel mechanism of TUDCA action involving its interaction with the glucocorticoid receptor (GR), a nuclear steroid receptor that plays a crucial role in inflammation, metabolism, and stress responses. nih.govnih.govresearchgate.netjci.org While TUDCA is known to signal through its canonical receptor, the farnesoid X receptor (FXR), evidence suggests that in neuronal tissues, its neuroprotective effects are dependent on the GR. nih.govnih.govresearchgate.netjci.org

Computational models predict that TUDCA can bind to the GR in a manner similar to corticosteroid molecules. nih.govnih.govresearchgate.netjci.org This interaction appears to be crucial for the therapeutic efficacy of TUDCA in certain neurodegenerative disease models, such as spinocerebellar ataxia type 3. nih.govnih.govresearchgate.net In these models, GR levels were found to be decreased in disease-affected brain regions, and TUDCA treatment restored these levels, likely by preventing GR degradation. nih.govjci.org Furthermore, TUDCA can promote the translocation of the GR to the nucleus, where it can modulate the transcription of target genes. nih.govoup.com This interaction with the GR represents a significant pathway through which TUDCA exerts its anti-inflammatory and neuroprotective effects. nih.govnih.govmdpi.com

Upregulation of GATA3 Expression and Activity

GATA3 is a transcription factor that is a master regulator of T-helper 2 (Th2) cell differentiation and plays a vital role in promoting anti-inflammatory responses. nih.gov Research has identified GATA3 as a key downstream target of TUDCA signaling, particularly in the context of liver regeneration and fibrosis. nih.govconsensus.appnih.govmdpi.com

Studies have shown that TUDCA can significantly upregulate both the expression and activity of GATA3. nih.govmdpi.comresearchgate.net In a rat model of partial hepatectomy, TUDCA treatment enhanced liver regeneration by increasing GATA3 levels. nih.govnih.govmdpi.com The proliferative effect of TUDCA on liver cells was abolished when GATA3 was knocked down, confirming that GATA3 is a critical mediator of TUDCA's regenerative effects. nih.govnih.govmdpi.com By activating GATA3, TUDCA can influence the expression of a network of genes involved in cell proliferation and tissue repair, highlighting another important molecular pathway underlying its therapeutic benefits. nih.govconsensus.applarvol.com

Preclinical Investigations of Tauroursodeoxycholic Acid in Disease Models in Vitro and in Vivo, Non Human

Neurological and Neurodegenerative Disorders

Tauroursodeoxycholic acid (TUDCA) has demonstrated significant neuroprotective properties across a range of preclinical models of neurodegenerative diseases. caringsunshine.com Laboratory research has focused on its ability to mitigate cellular stress, inhibit programmed cell death (apoptosis), and support mitochondrial health in cellular and animal simulations of these conditions. caringsunshine.comcaringsunshine.com

In various experimental models of Alzheimer's disease (AD), TUDCA has shown potential to counteract the core pathological hallmarks of the disease. nih.govvub.be Studies utilizing transgenic mouse models that replicate AD pathology have been instrumental in elucidating these effects. caringsunshine.comnih.govnih.gov

A primary pathological feature of Alzheimer's disease is the accumulation of extracellular amyloid-β (Aβ) peptides into plaques in the brain. nih.govvub.be Preclinical studies demonstrate that TUDCA can interfere with this process. In APP/PS1 double-transgenic mice, a well-established animal model of AD, treatment with TUDCA after the onset of amyloid pathology significantly reduced the deposition of Aβ in the brain. nih.govvub.be This was accompanied by a decrease in the levels of both Aβ₁₋₄₀ and Aβ₁₋₄₂, the primary isoforms of the peptide. nih.govvub.be Further investigation suggests that TUDCA interferes with the production of Aβ by reducing the amyloidogenic processing of the amyloid precursor protein (APP). nih.govvub.bealzdiscovery.org

| Model | Key Finding | Specific Outcome | Reference |

|---|---|---|---|

| APP/PS1 Transgenic Mice | Attenuation of Aβ Deposition | Significant decrease in Aβ plaques in the hippocampus and frontal cortex. | nih.govvub.bealzdiscovery.org |

| APP/PS1 Transgenic Mice | Reduction in Aβ Levels | Concomitant decrease in both Aβ₁₋₄₀ and Aβ₁₋₄₂ levels. | nih.govvub.be |

| APP/PS1 Transgenic Mice | Interference with Aβ Production | Reduced amyloidogenic processing of amyloid precursor protein (APP). | nih.govvub.bealzdiscovery.org |

The formation of intracellular neurofibrillary tangles (NFTs), which are composed of hyperphosphorylated and aggregated tau protein, is another defining characteristic of Alzheimer's disease. nih.govnih.gov TUDCA has been shown to address this aspect of AD pathology. In APP/PS1 mice, which also develop features of tau pathology, TUDCA treatment led to a significant decrease in phosphorylated tau (p-tau) levels in both the hippocampus and frontal cortex. nih.gov The mechanism appears to involve the inhibition of Glycogen synthase kinase 3β (GSK3β), a key enzyme responsible for tau hyperphosphorylation. nih.govnih.gov By abrogating the hyperactivity of GSK3β, TUDCA helps prevent the pathological changes to the tau protein. nih.govvub.be

| Model | Key Finding | Specific Outcome | Reference |

|---|---|---|---|

| APP/PS1 Transgenic Mice | Inhibition of Tau Hyperphosphorylation | Significant decrease in p-tau levels in the hippocampus and frontal cortex. | nih.gov |

| APP/PS1 Transgenic Mice | Modulation of Key Enzyme | Abrogation of Glycogen synthase kinase 3β (GSK3β) hyperactivity. | nih.govvub.be |

Synaptic loss is an early event in Alzheimer's disease and correlates strongly with cognitive decline. nih.gov Preclinical evidence indicates that TUDCA can protect synaptic integrity. nih.govalzdiscovery.org In vitro studies using rat neurons exposed to Aβ showed that TUDCA prevented the downregulation of the critical postsynaptic marker, postsynaptic density-95 (PSD-95), and increased the number of dendritic spines. nih.govnih.gov In vivo, TUDCA treatment in APP/PS1 mice counteracted the decrease in PSD-95 reactivity observed in the hippocampus. nih.govnih.gov These findings suggest TUDCA helps preserve the structural components of synapses in the face of Aβ-induced toxicity, thereby protecting against synaptic deficits. nih.gov

| Model | Key Finding | Specific Outcome | Reference |

|---|---|---|---|